1-Tert-butyl-4-isopropylidene-cyclohexane
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Overview
Description
1-Tert-butyl-4-isopropylidene-cyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes. This compound is characterized by the presence of a tert-butyl group and an isopropylidene group attached to a cyclohexane ring. The unique structural arrangement of these substituents imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-isopropylidene-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and isopropylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-isopropylidene-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield the corresponding alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or isopropylidene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Scientific Research Applications
1-Tert-butyl-4-isopropylidene-cyclohexane finds applications in various fields of scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-isopropylidene-cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents can influence its binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1-tert-butyl-4-methylcyclohexane: Similar in structure but with a methyl group instead of an isopropylidene group.
1-tert-butyl-1-methylcyclohexane: Another disubstituted cyclohexane with different substituent positions.
Uniqueness: 1-Tert-butyl-4-isopropylidene-cyclohexane is unique due to the presence of both tert-butyl and isopropylidene groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H24 |
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Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-tert-butyl-4-propan-2-ylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h12H,6-9H2,1-5H3 |
InChI Key |
PDZIHQLAPPHQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(CC1)C(C)(C)C)C |
Origin of Product |
United States |
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